REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:13])C(OC)=O)=[CH:4][CH:3]=1.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].Br[CH2:21][CH:22]1[CH2:24][CH2:23]1.[OH-].[Na+].Cl>CC(=O)CC>[CH:22]1([CH2:21][O:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][CH2:13][C:14]([OH:15])=[O:17])=[CH:6][CH:7]=2)[CH2:24][CH2:23]1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at about 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hr
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
The filter cake was washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated in vacuo to nearly dryness
|
Type
|
ADDITION
|
Details
|
Methanol was added (10 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
Ice was added to the basic aqueous solution
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction through a sintered glass funnel
|
Type
|
WASH
|
Details
|
The collected solid was successively washed with three 50-mL portions of water, and two 25-mL portions of hexane
|
Type
|
CUSTOM
|
Details
|
The collected solid was dried in vacuo for two days at ambient temperature
|
Duration
|
2 d
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=CC=C(C=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |